RL-6-Me-7-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2184-54-5 |
|---|---|
Molecular Formula |
C12H16N4O7 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione |
InChI |
InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20H,2-3H2,1H3,(H2,14,15,21,23)/t5-,6+,8-/m0/s1 |
InChI Key |
QCYVUUAIJUUUPI-BBVRLYRLSA-N |
Isomeric SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)C[C@H]([C@H]([C@H](CO)O)O)O |
Canonical SMILES |
CC1=NC2=C(NC(=O)NC2=O)N(C1=O)CC(C(C(CO)O)O)O |
Synonyms |
6-methyl-7-hydroxyribolumazine 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine Masuda's Compound V |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification of Microbial Sources and Ecological Context
Masuda's compound V has been identified and isolated from the mycelium of Eremothecium ashbyii, a filamentous fungus. jst.go.jp This microorganism is of significant industrial interest due to its capacity for overproducing riboflavin (B1680620). The presence of Compound V, a pteridine (B1203161) derivative, within the mycelium suggests a possible role or association with the metabolic pathways of flavin synthesis. jst.go.jp Pteridine compounds are a class of heterocyclic organic molecules that are precursors to a wide variety of biologically important cofactors, including folates and riboflavin.
Advanced Chromatographic Techniques for Isolation and Purification
The separation and purification of Masuda's compound V from the complex biological matrix of E. ashbyii mycelium were achieved through the application of chromatographic methods. jst.go.jp Ionophoresis, a technique that separates molecules based on their charge and mobility in an electric field, was a key method used in its characterization. jst.go.jp This technique was instrumental in comparing the charge of a photodecomposition product of Compound V with known substances like lumazine-6-carboxylic acid, which helped in the structural elucidation of the parent molecule. jst.go.jp
Strategies for Extraction and Enrichment from Biological Matrices
The initial step in isolating Masuda's compound V involves its extraction from the mycelium of Eremothecium ashbyii. jst.go.jp While specific details of the extraction and enrichment strategies are not extensively detailed in the primary literature, the process involves separating the mycelial mass from the fermentation broth, followed by procedures to release the intracellular compound. Subsequent purification steps, as indicated by the use of chromatography, are then employed to obtain the compound in a pure form, appearing as colorless needles. jst.go.jp
Physicochemical Properties of Masuda's Compound V
| Property | Value | Source |
| Appearance | Colorless needles | jst.go.jp |
| Melting Point | 263°C (with decomposition) | jst.go.jp |
| Molecular Formula | C₁₂H₁₆O₇N₄ | jst.go.jp |
| Molecular Weight | ~300 | jst.go.jp |
| Optical Rotation [α]²⁰D | +4.5° (in H₂O) | jst.go.jp |
| +11.45° (in 0.1N NaOH) | jst.go.jp |
Spectroscopic and Structural Data
| Feature | Observation | Inference | Source |
| Fluorescence | Purple | Characteristic property | jst.go.jp |
| UV Spectrum | Characteristic of pteridine compounds | Presence of a pteridine ring | jst.go.jp |
| IR Spectrum | Indicates presence of COOH and OH groups | Functional group identification | jst.go.jp |
| Chemical Treatment | Yields urea (B33335) with alkali solution | Suggests a carbonyl group at the 2-position of the pteridine ring | jst.go.jp |
| Acetylation | Forms a tetraacetate product | Presence of four acetylatable groups (likely hydroxyls) | jst.go.jp |
| Oxidation | Produces formaldehyde (B43269) with lead tetraacetate | Suggests the presence of a ribityl side chain | jst.go.jp |
Synthetic Methodologies and Chemical Transformations
Total Chemical Synthesis Approaches for 7-Hydroxy-6-Methyl-8-(1-D-Ribityl)Lumazine
The total chemical synthesis of 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine has been approached through various routes, primarily involving the condensation of a pyrimidine (B1678525) precursor with a suitably protected ribitylamine derivative.
Key Precursors and Synthetic Intermediates
The synthesis of 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine typically involves the condensation of a pyrimidinedione with a ribitylamine derivative. A common precursor is 5-amino-6-(D-ribitylamino)uracil, which can be reacted with various dicarbonyl compounds. Another key intermediate is 5-amino-2,6-dihydroxy-4-(D-ribitylamino)pyrimidine. The synthesis often requires the protection of the hydroxyl groups of the D-ribityl side chain to prevent unwanted side reactions.
| Precursor/Intermediate | Role in Synthesis |
| 5-Amino-6-(D-ribitylamino)uracil | Key pyrimidine building block |
| 5-Amino-2,6-dihydroxy-4-(D-ribitylamino)pyrimidine | Pyrimidine precursor for condensation |
| D-Ribitylamine | Source of the ribityl side chain |
| Diacetyl | A dicarbonyl compound used for condensation |
Reaction Conditions and Optimization Strategies
The condensation reaction to form the lumazine (B192210) ring system is a critical step. Typically, this is achieved by reacting the pyrimidine precursor with a dicarbonyl compound, such as diacetyl, under controlled pH and temperature conditions. The reaction is often carried out in a slightly acidic to neutral aqueous solution. Optimization strategies focus on maximizing the yield of the desired lumazine isomer and minimizing the formation of byproducts. This includes careful control of the reaction time and temperature, as well as the stoichiometry of the reactants.
Chemo- and Regioselective Synthesis Considerations
A significant challenge in the synthesis of 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine is achieving the correct regiochemistry. The condensation of 5-amino-6-(D-ribitylamino)uracil with an unsymmetrical dicarbonyl compound like pyruvaldehyde can lead to the formation of two constitutional isomers: 6-hydroxy-7-methyl-8-(1-D-ribityl)lumazine and 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine. The regioselectivity of this condensation is highly dependent on the reaction conditions, particularly the pH. Studies have shown that the nature of the substituents on the pyrimidine ring and the dicarbonyl compound can influence the isomeric ratio.
Enzymatic Synthesis and Biocatalytic Routes
The enzymatic synthesis of 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine is a key step in the riboflavin (B1680620) biosynthetic pathway in some microorganisms. The enzyme responsible for this transformation is 6,7-dimethyl-8-ribityllumazine (B135004) synthase, which catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate. However, the formation of 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine is often considered a side reaction or a product of a non-enzymatic rearrangement of an unstable intermediate.
Proposed Biosynthetic Pathways in Microorganisms
In the biosynthesis of riboflavin, the final step is the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, catalyzed by riboflavin synthase. It has been proposed that 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine can arise from the non-enzymatic reaction of the pyrimidine precursor with dicarbonyl compounds that may be present in the cellular environment. Some studies suggest that it could also be a shunt product of the main riboflavin pathway, particularly under conditions where the normal substrates for riboflavin synthase are limiting.
Derivatization and Analogue Synthesis Strategies
Modifications to the Lumazine Moiety
The lumazine core, a pteridine-2,4(1H,3H)-dione, is a key pharmacophore responsible for interaction with the MR1 protein that presents these antigens to MAIT cells. frontiersin.org Modifications to this bicyclic ring system have been explored to modulate binding affinity and subsequent immune response. General synthetic routes to pteridines, such as the Isay reaction involving the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound, provide a foundational framework for creating diverse lumazine analogues. derpharmachemica.com
Researchers have synthesized a variety of analogues by altering the substituents at the C6 and C7 positions of the pyrazine (B50134) ring. For instance, naturally occurring metabolites like photolumazine I and photolumazine III, which feature 6-(2-carboxyethyl) and 6-(1H-indol-3-yl) groups respectively, have been identified as MAIT cell agonists. frontiersin.org Synthetic efforts have targeted these and other related structures.
A prominent strategy for generating lumazine analogues involves the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU), a key biosynthetic precursor, with various α-dicarbonyl compounds. nih.gov This reaction mimics the biosynthetic pathway where 5-A-RU condenses with 3,4-dihydroxy-2-butanone-4-phosphate to form 6,7-dimethyl-8-D-ribityllumazine. nih.govacs.org By substituting the biological diketone with other reagents, chemists can introduce diverse functionalities onto the newly formed pyrazine ring of the lumazine.
In a recent approach aimed at developing chemically stable and potent MAIT cell activators, a hybrid strategy was employed. chemrxiv.org This involved creating derivatives that merge the rigid bicyclic structure of ribityllumazines with the Lys-reactive carbonyl group found in highly potent but unstable pyrimidine precursors like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). chemrxiv.orgnih.gov This led to the synthesis of novel bicyclic analogues with fused six- or seven-membered rings, effectively modifying the core lumazine structure to explore new chemical space for MR1 ligands. chemrxiv.org
| Analogue Name | Modification on Lumazine Core | Precursors | Significance/Activity |
|---|---|---|---|
| Photolumazine I (PLI) | 6-(2-carboxyethyl)-7-hydroxy | Adduct of 5-A-RU | MAIT cell agonist frontiersin.org |
| Photolumazine III (PLIII) | 6-(1H-indol-3-yl)-7-hydroxy | Adduct of 5-A-RU | MAIT cell agonist frontiersin.org |
| 7-methyl-8-D-ribityllumazine (RL-7-Me) | 7-methyl (instead of 6-methyl-7-hydroxy) | 5-A-RU + Methylglyoxal | Moderate MAIT cell activator chemrxiv.org |
| Fused six-membered ring analogue (Derivative 4) | Fused ring with one carbonyl group | Modified pyrimidine precursor | Significant MAIT cell activation, superior to RL-7-Me chemrxiv.org |
Alterations of the Ribityl Side Chain (e.g., Glyco-Analogues)
The D-ribityl side chain at the N8 position is critical for recognition by the MAIT T cell receptor (TCR). frontiersin.org Consequently, a major focus of synthetic chemistry has been the alteration of this polyol chain to probe the structural requirements for TCR binding and MAIT cell activation.
Using such methods, researchers have investigated the importance of specific hydroxyl groups on the side chain. A study focusing on the effects of systematic changes to the ligand structure synthesized a 2'-deoxy-ribityllumazine analogue of RL-6-Me-7-OH. frontiersin.org While structural modeling suggested that the MAIT TCR could still bind this analogue by forming a hydrogen bond with the 5'-OH instead of the absent 2'-OH, the compound did not lead to MAIT cell activation. frontiersin.org This highlights that TCR engagement alone is insufficient and that specific interactions, such as that with the 2'-OH group, are crucial for functional activation. wgtn.ac.nzwgtn.ac.nz
The synthesis of these glyco-analogues typically starts from a suitable pyrimidine derivative, such as 5-nitro-6-chlorouracil, which is reacted with an amino-polyol (the desired ribityl analogue). This is followed by reduction of the nitro group and subsequent condensation with a diketone to form the final lumazine product. The availability of diverse amino-polyols is therefore key to this strategy.
| Modification | Synthetic Approach | Key Finding | Reference |
|---|---|---|---|
| Substitution with various sugar residues | Protecting-group-free three-step synthesis | Developed an efficient route to diverse glyco-analogues. | wgtn.ac.nzwgtn.ac.nz |
| Removal of the 2'-hydroxyl group | Synthesis of 2'-deoxy-RL-6-Me-7-OH | Analogue binds the TCR but fails to activate MAIT cells, demonstrating the 2'-OH is critical for activation but not necessarily for binding. | frontiersin.org |
| Replacement of ribityl with other polyols | Condensation of pyrimidine with various amino-polyols | Allows for systematic exploration of the structural requirements of the side chain for MAIT cell recognition and activation. | wgtn.ac.nzwgtn.ac.nz |
Stereoselective Synthesis of Analogues
The stereochemistry of the ribityl side chain is of paramount importance for the biological activity of Masuda's compound V and its analogues. The defined spatial arrangement of the hydroxyl groups is essential for the specific hydrogen-bonding network that facilitates the interaction with the MAIT TCR. nih.gov Therefore, controlling the stereochemistry during synthesis is a critical challenge.
Synthetic routes to these analogues must start from or create chiral precursors that establish the correct stereocenters of the side chain. The synthesis of glyco-analogues, for example, relies on using optically pure amino-sugars or amino-polyols as starting materials. wgtn.ac.nzwgtn.ac.nz These chiral building blocks ensure that the resulting side chain on the lumazine product has the desired stereoconfiguration.
The synthesis of N-nucleoside analogues of lumazine biosynthetic intermediates also highlights the importance of stereocontrol. nih.gov In these syntheses, a pre-functionalized pyrimidinedione is coupled with ribitylamine, a chiral molecule, via a nucleophilic aromatic substitution reaction. The stereochemistry of the final product is dictated by the stereochemistry of the starting ribitylamine. nih.gov
While specific advanced stereoselective methods like the Heck-Matsuda reaction are noted for the synthesis of other complex heterocycles, the primary strategy for Masuda's compound V analogues has been the use of the "chiral pool". mdpi.com This involves using readily available, enantiomerically pure natural products, such as D-ribose, as the starting point. The inherent chirality of the starting material is carried through the synthetic sequence to the final target molecule, obviating the need for asymmetric induction or chiral resolution steps. The development of protecting-group-free syntheses further streamlines this approach, making the stereoselective construction of these complex molecules more efficient. wgtn.ac.nzwgtn.ac.nz
Structural Elucidation and Advanced Analytical Characterization in Research
Application of Spectroscopic Methods for Structural Confirmation (e.g., UV, IR, NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental in elucidating the structure of novel chemical entities. orgchemboulder.comchemistrydocs.com For Masuda's compound V, a combination of UV and IR spectroscopy provided the initial structural insights. jst.go.jp
Ultraviolet (UV) Spectroscopy : The UV spectrum of the compound was characteristic of pteridine (B1203161) compounds, suggesting the presence of this heterocyclic ring system as the core chromophore. jst.go.jp Further studies on a product from photodecomposition also showed a UV spectrum typical for pteridine compounds. jst.go.jp
Infrared (IR) Spectroscopy : Analysis of the IR spectrum indicated the presence of several key functional groups. The data suggested the existence of a pteridine ring, a carboxylic acid (-COOH) group, and a hydroxyl (-OH) group within the molecule's structure. jst.go.jp
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) : While the initial reports relied heavily on classical methods and other spectroscopic techniques, modern structural elucidation would invariably involve NMR and MS. mdpi.commdpi.com ¹H and ¹³C NMR spectroscopy would be essential for determining the precise connectivity of atoms, and techniques like DEPT would reveal the types of carbon atoms present. hdki.hr High-resolution mass spectrometry (HR-MS) would confirm the molecular formula by providing a highly accurate mass measurement. mdpi.com Degradation studies, such as the treatment with an alkali solution which yielded urea (B33335), further supported the identification of the compound as a pteridine derivative with a carbonyl group at the 2-position. jst.go.jp The presence of a ribityl group was inferred from acetylation reactions and the production of formaldehyde (B43269) upon oxidation with lead tetraacetate. jst.go.jp
Summary of Spectroscopic and Degradative Analysis Findings
| Technique | Finding | Implication | Source |
|---|---|---|---|
| UV Spectroscopy | Spectrum characteristic of pteridines. | Presence of a pteridine ring system. | jst.go.jp |
| IR Spectroscopy | Indicated presence of -COOH and -OH groups. | Confirmed functional groups. | jst.go.jp |
| Chemical Degradation | Treatment with alkali yielded urea. | Presence of a carbonyl group at the 2-position of the pteridine ring. | jst.go.jp |
| Chemical Degradation | Oxidation with lead tetraacetate yielded formaldehyde. | Presence of a ribityl side group. | jst.go.jp |
Chromatographic and Electrophoretic Techniques for Purity Assessment and Identification (e.g., Ionophoresis)
Chromatographic and electrophoretic methods are crucial for separating components in a mixture and assessing the purity of isolated compounds. kau.edu.saresearchgate.net
Ionophoresis : This technique, a form of electrophoresis, was instrumental in characterizing Masuda's compound V. jst.go.jp The compound was compared with a known substance, lumazine-6-carboxylic acid. The results of the ionophoresis experiment indicated that Masuda's compound V possesses a lower negative charge than lumazine-6-carboxylic acid, providing valuable information about its ionic state and functional group composition at a given pH. jst.go.jp Electrophoretic separations rely on the differential migration of charged solutes under the influence of an applied electric field, with separation based on differences in charge and size. kau.edu.sarsc.org
Chromatography : While the specific chromatographic methods used for the initial isolation were not detailed in the abstract, techniques like column chromatography are standard for purification. mdpi.com Modern analysis would employ High-Performance Liquid Chromatography (HPLC) for purity assessment and quantitative analysis, often coupled with mass spectrometry (LC-MS) for definitive identification in complex matrices. nih.gov
Conformational Analysis Studies (e.g., using computational methods to rationalize interactions)
Conformational analysis aims to understand the three-dimensional shape of a molecule and the different spatial arrangements (conformers) it can adopt. frontiersin.org For complex molecules, computational chemistry serves as a powerful tool to predict the most stable conformers and to rationalize interactions. chemrxiv.orgmdpi.com
While specific conformational analysis studies for Masuda's compound V are not detailed in the provided literature, the general approach would involve:
Conformational Search : Using molecular mechanics (MM) force fields to generate a wide range of possible low-energy conformations. frontiersin.org
Geometry Optimization : Optimizing the geometries of these conformers using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to find the most stable structures. chemrxiv.org
Analysis of Interactions : Studying the optimized structures to understand intramolecular hydrogen bonding, steric effects, and the orientation of substituents, such as the ribityl side chain relative to the pteridine ring. This analysis helps rationalize the molecule's observed chemical and physical properties. nju.edu.cnbiorxiv.org
Computational methods are effective for predicting structural properties and understanding molecular mechanisms, accelerating the development of related compounds before synthesis. chemrxiv.org
Radiotracer and Isotopic Labeling for Metabolic Studies
Radiotracer and isotopic labeling techniques are indispensable for tracing the metabolic fate of a compound within a biological system. researchgate.netnih.gov These methods involve replacing one or more atoms of a compound with an isotope (either radioactive, like ¹⁴C or ³H, or stable, like ¹³C or ¹⁵N). taylorandfrancis.com
There are no specific radiotracer studies reported for Masuda's compound V in the available search results. However, a hypothetical metabolic study would follow established principles of metabolic flux analysis (MFA). nih.gov
Synthesis of Labeled Compound : A version of Masuda's compound V would be synthesized incorporating an isotopic label, for example, by growing Eremothecium ashbyii on a ¹³C-labeled nutrient source. frontiersin.org
Administration and Sampling : The labeled compound would be introduced into a biological system (e.g., cell culture or animal model). Samples would then be collected over time.
Analysis : Analytical techniques, primarily mass spectrometry, would be used to detect the labeled compound and its downstream metabolites. researchgate.net By tracking the incorporation of the isotopic label into various molecules, researchers can map the metabolic pathways the compound enters, determine its rate of conversion, and identify its breakdown products. nih.govuu.nl This approach provides a dynamic view of the compound's biochemical transformations in vivo. researchgate.net
Molecular and Biochemical Mechanisms of Action
Antioxidant Activity Mechanisms at Cellular and Molecular Levels
Antioxidants protect cells from damage caused by reactive oxygen species (ROS). wikipedia.org This section would explore the mechanisms by which "Masuda's compound V" exerts its antioxidant effects.
In vitro assays are used to assess a compound's ability to protect cells from oxidative stress. nih.gov This could involve exposing cultured cells to an oxidizing agent, such as hydrogen peroxide, and then measuring cell viability or markers of oxidative damage in the presence and absence of "Masuda's compound V". mdpi.com The goal is to demonstrate a protective effect against cellular damage. mdpi.com
The primary mechanism of many antioxidants is the direct scavenging of reactive oxygen species (ROS). researchgate.netrsc.org ROS, such as the superoxide (B77818) radical (O2•−) and the hydroxyl radical (•OH), are highly reactive molecules that can damage lipids, proteins, and DNA. mdpi.com The antioxidant activity of many natural compounds, like polyphenols, is often attributed to their ability to donate a hydrogen atom or an electron to neutralize these free radicals. nih.govmdpi.com Assays would be conducted to determine the capacity of "Masuda's compound V" to scavenge different types of ROS. thermofisher.com
Antimicrobial Action Mechanisms
Masuda's compound V, a ribityllumazine derivative also known as 7-hydroxy-6-methyl-8-d-ribityllumazine (RL-6-Me-7-OH), is recognized primarily for its role in signaling the presence of microbes to the immune system rather than for direct antimicrobial activity. nih.govfrontiersin.orgfrontiersin.org Its principal mechanism is to act as an antigen that, when presented by the MR1 molecule, activates a specialized group of immune cells called Mucosal-Associated Invariant T (MAIT) cells. asm.orgaai.org These activated MAIT cells are responsible for the subsequent antimicrobial effects. frontiersin.orgresearchgate.net
The antimicrobial effect of Masuda's compound V against bacteria is indirect, mediated by the activation of MAIT cells. aai.org Bacteria that synthesize riboflavin (B1680620) (vitamin B2) produce a variety of ribityllumazine and pyrimidine (B1678525) intermediates, including Masuda's compound V. frontiersin.orgasm.orgfrontiersin.org The presence of these molecules signals a microbial invasion to the host's immune system. asm.org
MAIT cells, upon recognizing Masuda's compound V and related ligands, become activated and mount an immune response. frontiersin.orgfrontiersin.org This response includes the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, and the release of cytotoxic molecules such as perforin (B1180081) and granzyme B. researchgate.net These effector molecules can directly act against the bacteria or recruit other immune cells to clear the infection. frontiersin.org MAIT cells have been shown to be activated in response to a wide array of bacteria, including Escherichia coli, Salmonella enterica, Mycobacterium tuberculosis, and Staphylococcus aureus, provided these microbes possess the riboflavin synthesis pathway. frontiersin.orgfrontiersin.org
Similar to its role in antibacterial immunity, the action of Masuda's compound V against fungi is mediated through the activation of MAIT cells. frontiersin.orgaai.org Many species of fungi and yeast synthesize riboflavin and, in doing so, produce the necessary ligands for MAIT cell activation. asm.orgaai.org
MAIT cells have been shown to react to antigen-presenting cells infected with various yeasts, including Candida albicans and Saccharomyces cerevisiae, in an MR1-dependent manner. frontiersin.org The recognition of fungal-derived ligands, such as Masuda's compound V, triggers the activation of MAIT cells, which then contribute to the antifungal immune response through the release of cytokines and cytotoxic granules. frontiersin.orgresearchgate.net
The ultimate antimicrobial action resulting from the presence of Masuda's compound V involves the disruption of microbial viability and the killing of infected host cells by activated MAIT cells. researchgate.net The direct cellular targets are not within the microbes themselves but are rather the microbes or infected cells that are targeted by the immune response initiated by the compound.
The key pathway disrupted is the microbe's ability to proliferate within the host. Activated MAIT cells disrupt this by:
Cytokine Secretion: Releasing IFN-γ and TNF-α, which orchestrate a broader immune response, enhancing the antimicrobial capacity of other immune cells like macrophages. frontiersin.org
Direct Cytotoxicity: Releasing perforin and granzymes, which can create pores in the membranes of infected cells and induce programmed cell death (apoptosis), thereby eliminating the environment in which intracellular pathogens replicate. researchgate.net
Therefore, while Masuda's compound V itself does not directly inhibit specific bacterial or fungal enzymes or disrupt their cell walls, its presence leads to a potent immune cascade that ultimately results in the destruction of the invading pathogens. frontiersin.orgresearchgate.net
Immunomodulatory Interactions
The immunomodulatory function of Masuda's compound V is central to its biological activity. It serves as a molecular signal, alerting the immune system to the presence of bacteria and fungi that synthesize riboflavin. asm.orgfrontiersin.org
Masuda's compound V and other related microbial metabolites are presented to T cells by the Major Histocompatibility Complex-Related Protein 1 (MR1), a non-polymorphic antigen-presenting molecule. frontiersin.orgfrontiersin.org Unlike classical MHC molecules that present peptides, MR1 has a binding cleft uniquely suited to capture small organic molecules. frontiersin.orgnih.gov
The process begins when an antigen-presenting cell (APC) encounters microbes. Riboflavin biosynthesis intermediates, such as Masuda's compound V, are taken up by the APC and loaded onto MR1 molecules within the endoplasmic reticulum. frontiersin.org The binding of the ligand is crucial for the proper folding and stabilization of the MR1 molecule, allowing it to be transported to the cell surface for presentation. frontiersin.org Interestingly, Masuda's compound V (this compound) binds to MR1 without forming a covalent Schiff base, a type of bond formed by more potent MAIT cell agonists. nih.gov Nevertheless, it occupies the MR1 binding cleft, making numerous contacts that orient the compound for T cell recognition. nih.gov
Once the MR1-ligand complex is displayed on the surface of an APC, it is recognized by the T cell receptor (TCR) of a MAIT cell. frontiersin.orgresearchgate.net MAIT cells are characterized by a semi-invariant TCR (Vα7.2 in humans). frontiersin.org
The interaction is highly specific. The MAIT TCR docks onto the MR1 molecule in a conserved manner, directly contacting both the MR1 protein and the presented ligand. nih.gov Structural studies have shown that a highly conserved tyrosine residue (Tyr95α) on the MAIT TCR forms a direct hydrogen bond with the ribityl tail of the ligand, a key interaction for distinguishing between activating ligands like Masuda's compound V and non-activating ones. aai.orgnih.gov This recognition event triggers the activation of the MAIT cell, initiating its effector functions, including cytokine production and cytotoxicity, which are critical for controlling the microbial infection. researchgate.net The potency of MAIT cell activation can vary depending on the specific ligand presented by MR1. nih.govresearchgate.net
Downstream Signaling Pathways in MAIT Cells
The activation of Mucosal-Associated Invariant T (MAIT) cells is a critical process in the innate immune response. This activation can occur through two primary mechanisms: T-cell receptor (TCR)-dependent recognition of microbial-derived vitamin B metabolites presented by the major histocompatibility complex (MHC) class I-related protein 1 (MR1), and cytokine-mediated, TCR-independent pathways. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgimmunopaedia.org.zaresearchgate.netnih.gov Masuda's compound V, a riboflavin derivative also known as 7-hydroxy-6-methyl-8-d-ribityllumazine (this compound), is a known ligand that activates MAIT cells through the TCR-dependent pathway. frontiersin.orgfrontiersin.orgnih.govnih.govnih.gov
Upon the formation of the ternary complex between the MAIT cell TCR, MR1, and an activating ligand like Masuda's compound V, a signaling cascade is initiated. While detailed research specifically delineating the entire downstream signal transduction pathway for Masuda's compound V is not extensively documented in publicly available literature, the general principles of MAIT cell TCR-mediated activation provide a framework for understanding the subsequent molecular events.
TCR-dependent activation of MAIT cells leads to the production of a range of pro-inflammatory cytokines and cytotoxic molecules. frontiersin.orgnih.gov The key effector molecules released by activated MAIT cells include interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17). frontiersin.orgmdpi.comimmunopaedia.org.za The release of these molecules is the culmination of intracellular signaling pathways that translate the antigen recognition event at the cell surface into a functional cellular response.
In a broader context, MAIT cell activation via the MR1 pathway is known to require nuclear factor-kappa B (NF-κB) signaling for signal transduction. frontiersin.org Furthermore, for a robust and sustained response, co-stimulatory signals, often provided by cytokines like IL-12 and IL-18 or through Toll-like receptor (TLR) signaling, can be essential. mdpi.comnih.govfrontiersin.org These co-stimulatory pathways integrate with the primary TCR signal to fully license the effector functions of the MAIT cell.
The differentiation and function of MAIT cells are governed by key transcription factors. Studies on general MAIT cell biology have identified T-bet, RORγt, and promyelocytic leukaemia zinc finger (PLZF) as crucial regulators of their cytokine profiles and effector-memory phenotype. immunopaedia.org.za It is understood that TCR-mediated activation by ligands such as Masuda's compound V would ultimately influence the activity of these transcription factors to drive the expression of specific cytokine and effector genes.
Structure Activity Relationship Sar Studies
Influence of Ribityl Group Modifications on Biological Activity
The ribityl group of lumazine (B192210) derivatives is a critical determinant of their biological activity, particularly in the context of MAIT cell recognition. researchgate.net This polyol side chain extends from the MR1 binding pocket and directly interacts with the MAIT cell's T-cell receptor (TCR). google.comresearchgate.net
Specific hydroxyl groups on the ribityl chain play a pivotal role in the interaction with the MAIT TCR. The 2'-hydroxy group is of paramount importance, as it forms a crucial hydrogen bond with a highly conserved tyrosine residue (Tyr95α) in the CDR3α loop of the MAIT TCR. researchgate.netresearchgate.net This interaction is a cornerstone of the "interaction triad," a network of hydrogen bonds between the MR1 molecule, the ligand, and the MAIT TCR, which is critical for potent MAIT cell activation. nih.gov
Studies have shown that removal or modification of the 2'-OH group can significantly diminish or abolish MAIT cell activation. researchgate.net Interestingly, while the absence of the 2'-hydroxy group in some lumazine analogues can still permit MR1 binding—and in some cases, even enhance it—it often fails to trigger a productive MAIT cell response, highlighting the distinct requirements for binding versus activation. researchgate.netgrowingscience.comresearchgate.net Modifications to other hydroxyl groups, such as the 3'-OH and the terminal 5'-OH, have also been shown to negatively impact MAIT TCR recognition and the potency of activation. researchgate.netnih.gov
The stereochemistry of the ribityl side chain is another crucial factor for biological activity. The natural D-ribityl configuration is essential for optimal interaction with the MAIT TCR. Studies investigating various stereoisomers of related MAIT cell agonists have revealed that the stereocenters at the 2' and 3' positions of the ribityl tail are critical for recognition by the MAIT TCR. researchgate.net In contrast, the stereochemistry at the 4' position appears to have a less significant impact on the regulation of MAIT cell activity. researchgate.net These findings underscore the precise three-dimensional arrangement required for the ribityl group to fit into the TCR binding site and establish the necessary contacts for T-cell activation.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug design to establish a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov While specific QSAR models for Masuda's compound V are not extensively documented in publicly available literature, QSAR studies on related lumazine synthase inhibitors and MR1 binders provide a framework for understanding how these models are developed and applied. google.comresearchgate.net
QSAR models rely on numerical representations of molecular properties, known as descriptors. nih.gov For lumazine derivatives and other MR1 ligands, these descriptors can be broadly categorized as physicochemical, electronic, and topological.
Physicochemical Descriptors: These include parameters like lipophilicity (logP), molecular weight, molar refractivity, and topological polar surface area (TPSA). nih.govgrowingscience.com For instance, a machine learning approach to discriminate MR1 binders identified descriptors related to molecular shape and polarity, such as PEOE_VSA2 (Van der Waals surface area contribution of atoms with a specific partial charge), as important. researchgate.net
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. nih.gov QSAR studies on other heterocyclic compounds have shown that these electronic parameters can be highly correlated with biological activity. nih.gov
Topological and Steric Descriptors: These relate to the size, shape, and connectivity of the molecule. In 3D-QSAR studies, such as those performed on lumazine synthase inhibitors, steric and electrostatic fields around the molecules are calculated and correlated with activity. google.compharmacophorejournal.com
The following table provides examples of descriptor classes and their potential relevance in QSAR models for lumazine-like compounds.
| Descriptor Class | Specific Examples | Potential Relevance to Activity |
| Lipophilicity | logP, logD | Influences membrane permeability and interaction with hydrophobic pockets in the MR1 binding site. |
| Electronic | HOMO/LUMO energies, Atomic charges | Determines reactivity and the ability to form hydrogen bonds and other electrostatic interactions. |
| Steric/Topological | Molecular Volume, Molar Refractivity, Shape Indices | Defines the fit of the ligand within the MR1 binding cleft and its interaction with the TCR. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for the specific interactions of the ribityl hydroxyl groups with the TCR. |
| Fragment Counts | fr_phenol, fr_C_O_noCOO | Indicates the presence of key functional groups identified as important for MR1 binding. researchgate.net |
The development of QSAR models involves several computational steps. Initially, the 3D structures of a series of compounds are generated and optimized using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov From these optimized structures, various molecular descriptors are calculated. tandfonline.com
Statistical methods are then employed to build the QSAR equation. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to find a linear relationship between the descriptors and the biological activity. pharmacophorejournal.comtandfonline.com For more complex, non-linear relationships, machine learning algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) are utilized. researchgate.net For example, a decision tree model was developed to classify MR1 binders, providing simple, interpretable rules based on key structural features. researchgate.net
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. pharmacophorejournal.com These methods generate 3D grid-based descriptors representing the steric and electrostatic fields of the molecules. The resulting models can produce contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, thereby guiding the rational design of new, more potent analogues. google.compharmacophorejournal.com
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions (e.g., MR1-MAIT TCR-Masuda's Compound V)
Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net In the context of Masuda's compound V (5-OP-RU), docking studies have been instrumental in rationalizing its unique binding mode within the antigen-binding cleft of the MR1 protein. nih.gov
A key feature of the 5-OP-RU interaction with MR1 is the formation of a covalent Schiff base with the amino group of a specific lysine (B10760008) residue (Lys43) located at the bottom of the MR1 binding groove. researchgate.netfrontiersin.org This covalent linkage stabilizes the otherwise transient 5-OP-RU, allowing for the stable presentation of the MR1-ligand complex on the surface of antigen-presenting cells. nih.gov Docking simulations, often incorporating constraints for covalent interactions, are essential for accurately modeling this bond formation, which is a critical step often neglected by standard scoring functions. researchgate.net
Furthermore, docking studies combined with structural data from X-ray crystallography have illuminated the crucial role of the ligand's D-ribityl tail. nih.gov While the uracil-imine core is anchored within the A' pocket of MR1, the ribityl moiety extends outwards from the cleft, making direct contact with the MAIT TCR. nih.gov Specifically, a conserved tyrosine residue (Tyr95α) on the MAIT TCR's alpha chain forms a network of hydrogen bonds with the 2'-hydroxyl group of the ribityl tail and a tyrosine residue (Tyr152) on the MR1 α1-helix. nih.gov This "interaction triad" is considered essential for potent MAIT cell activation. nih.gov Computational docking helps to visualize and analyze these non-covalent interactions, providing a structural basis for the observed biological activity. nih.gov
Dynamics Simulations to Understand Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, modeling the physical movements of atoms and molecules over time. acs.org MD simulations have been extensively applied to the 5-OP-RU/MR1/TCR system to assess the stability of the complex, understand ligand flexibility, and explore conformational changes that influence biological activity. nih.govrupress.org
Simulations of the ternary complex (TCR-MR1-ligand) have been used to evaluate the stability of the entire assembly. nih.gov Analyses of the root-mean-square deviation (RMSD) of atomic coordinates over the simulation time provide insights into the structural integrity of the complex. nih.gov Furthermore, root-mean-square fluctuation (RMSF) calculations reveal the flexibility of different parts of the system, such as the ligand's ribityl chain. researchgate.net MD studies have shown that the ribityl tail of 5-OP-RU exhibits specific dynamic states within the binding site, and modifications to this chain, such as the removal of hydroxyl groups, can alter its flexibility and impact interactions with both MR1 and the TCR. nih.govresearchgate.net
MD simulations have also been crucial in understanding the importance of specific intramolecular interactions within 5-OP-RU itself. nih.govresearchgate.net These studies revealed a very stable intramolecular hydrogen bond between the C3'-hydroxyl group of the ribityl tail and the N1 proton of the uracil (B121893) ring. nih.govresearchgate.net This interaction significantly restricts the flexibility of the ribityl chain, pre-organizing it into a conformation that is favorable for binding and recognition. nih.govresearchgate.net This finding, derived from computational simulations, provided a strong rationale for synthesizing analogues with modified ribityl chains to probe the structure-activity relationship. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules from first principles. uq.edu.au These methods have provided profound insights into the intrinsic chemical properties of Masuda's compound V (5-OP-RU) that govern its behavior.
DFT calculations were critical in confirming the existence and strength of the intramolecular hydrogen bond between the ribityl C3'-OH and the uracil N1H. nih.govresearchgate.net By calculating the optimized molecular geometry and the associated energy landscape, these studies demonstrated that this interaction profoundly restricts the molecule's flexibility, a finding later supported by MD simulations. nih.govresearchgate.net This highlights the synergy between quantum mechanics (QM) and molecular mechanics (MM) approaches.
Quantum chemical methods are also employed to explore factors that could influence the potency of 5-OP-RU and its analogues. uq.edu.au By optimizing the molecular structures at a high level of theory, researchers can analyze key conformational parameters, such as dihedral angles, which are hypothesized to correlate with ligand potency. uq.edu.au Comparing the low-energy conformations predicted by QM calculations with the conformation observed in protein crystal structures can reveal the extent of conformational pre-organization or induced fit upon binding. uq.edu.au Such calculations are vital for understanding the underlying chemical principles of molecular recognition and reactivity, which are not fully captured by classical force fields used in standard MD simulations. researchgate.net
Ligand-Based and Structure-Based Drug Design Approaches
The detailed understanding of how 5-OP-RU interacts with MR1 and the MAIT TCR, gained through computational and structural studies, provides a solid foundation for rational drug design. nih.govacs.org Both ligand-based and structure-based approaches are being pursued to develop novel modulators of MAIT cell function for therapeutic applications, such as vaccine adjuvants or treatments for autoimmune diseases and cancer. chemrxiv.orgfrontiersin.org
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of the target protein, MR1. wikipedia.orggardp.org With high-resolution crystal structures of MR1 in complex with 5-OP-RU and other ligands, researchers can perform in silico screening of compound libraries to identify new molecules that fit into the MR1 binding cleft. frontiersin.orgnih.gov This approach has successfully identified a range of chemically diverse MR1-binding ligands, including drugs like diclofenac (B195802) and salicylates, that can act as either agonists or inhibitors of MAIT cells. nih.gov SBDD also guides the de novo design of new molecules by piecing together fragments predicted to make favorable interactions with key residues in the binding site, aiming to create compounds with improved affinity, selectivity, and stability. nih.gov
Ligand-Based Drug Design (LBDD) , in contrast, leverages knowledge of known active molecules like 5-OP-RU when the target structure is less well-defined or to complement SBDD. nih.gov By analyzing the structure-activity relationships (SAR) of a series of 5-OP-RU analogues, chemists can build pharmacophore models that define the essential chemical features required for activity. nih.gov A major focus has been to overcome the inherent instability of 5-OP-RU. nih.govacs.org Computational insights into its degradation pathways and the non-essential nature of the reactive imine for MR1 binding (though it is crucial for potency) have guided the synthesis of more stable analogues, such as those based on a ribityllumazine scaffold, which retain the ability to activate MAIT cells. chemrxiv.org These combined computational approaches are paving the way for the development of potent and drug-like MAIT cell modulators. nih.govacs.org
Table of Mentioned Compounds
Future Research Directions and Applications As Research Tools
Development of Masuda's Compound V as a Biochemical Probe
The unique chemical structure of Masuda's compound V, 7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine, makes it an excellent candidate for development into a biochemical probe. ontosight.ai By strategically modifying its structure, for instance, through the introduction of fluorescent tags or photoaffinity labels, researchers can create powerful tools for studying complex biological processes. kyoto-u.ac.jpmdpi.com
Fluorescently-labeled derivatives of Masuda's compound V could be synthesized to enable real-time visualization and tracking of its interactions with cellular components. kyoto-u.ac.jp This would allow for detailed investigations into its uptake, subcellular localization, and dynamics within living cells. Furthermore, the development of photoaffinity probes, incorporating a photoactivatable group, would facilitate the identification of its direct binding partners within the proteome. mdpi.com Upon photoactivation, these probes form covalent bonds with their target proteins, enabling their isolation and subsequent identification by mass spectrometry. This approach has proven invaluable in target identification for other biologically active small molecules. mdpi.com
Interactive Table: Potential Modifications for Probe Development
| Modification Type | Rationale | Potential Application |
|---|---|---|
| Fluorescent Labeling | Enables visualization and tracking of the compound in living systems. | Studying cellular uptake, localization, and dynamics. |
| Photoaffinity Labeling | Allows for covalent cross-linking to binding partners upon light activation. | Identifying direct protein targets and interaction sites. |
Exploration of Novel Enzyme Targets and Biological Pathways
Initial studies have indicated that Masuda's compound V can inhibit enzymes such as xanthine (B1682287) oxidase and dihydrofolate reductase. ontosight.ai However, its full spectrum of enzymatic targets remains largely unexplored. Future research should focus on comprehensive screening efforts to identify novel enzyme targets and, by extension, the biological pathways modulated by this compound.
Utilizing techniques such as activity-based protein profiling (ABPP) with probes derived from Masuda's compound V could reveal a broader range of interacting enzymes. rsc.org This could uncover previously unknown roles for this compound in cellular metabolism, signaling, and other fundamental processes. mdpi.comnih.gov Elucidating these interactions is crucial for understanding its mechanism of action and for identifying potential therapeutic applications. For instance, if Masuda's compound V is found to target key enzymes in disease-related pathways, it could be investigated as a lead compound for drug development. mdpi.comnih.gov
Advancements in Synthetic Methodologies for Complex Analogues
To fully explore the structure-activity relationship of Masuda's compound V and to optimize its properties as a research tool or therapeutic lead, the development of advanced synthetic methodologies is essential. While it can be isolated from natural sources, chemical synthesis offers greater flexibility for creating a diverse library of analogues. ontosight.ai
Modern synthetic strategies, such as those employing transition metal-catalyzed cross-coupling reactions or innovative ring-forming methodologies, could be adapted for the efficient construction of the lumazine (B192210) core and the introduction of various substituents. mdpi.comrsc.org The development of one-pot synthesis protocols could streamline the production of complex analogues, facilitating high-throughput screening for desired biological activities. mdpi.com These advancements will enable the systematic modification of the compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.org
Integration of Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological effects of Masuda's compound V, it is imperative to integrate data from multiple "omics" platforms. uq.edu.aumdpi.comnih.govnih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to treatment with this compound. nih.gov
For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can provide insights into the metabolic pathways affected by the compound. nih.gov Integrating these datasets can help to construct detailed models of the compound's mechanism of action and to identify key nodes in the biological networks it perturbs. mdpi.comscilifelab.se This systems-level perspective is crucial for understanding the broader physiological consequences of its activity.
Predictive Modeling for Bioactivity and Mechanism Profiling
The generation of large datasets from the screening of Masuda's compound V analogues and omics studies will provide a rich source of information for the development of predictive computational models. mdpi.commdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical structures of the analogues with their observed biological activities. mdpi.comnih.gov These models can then be used to predict the bioactivity of new, untested compounds, thereby accelerating the discovery of more potent and selective derivatives. mdpi.com
Furthermore, machine learning algorithms can be employed to analyze the complex datasets generated from omics studies to identify patterns and signatures associated with the compound's activity. mdpi.comacs.org These models can help to predict the mechanism of action of new analogues and to classify them based on their biological profiles. This predictive approach can significantly streamline the research and development process, making it more efficient and cost-effective. mdpi.com
Q & A
Basic: What diagnostic criteria are essential for identifying Masuda's compound V-related infections in clinical studies?
Methodological Answer:
Diagnosis requires a combination of clinical symptoms (e.g., severe myalgia, fever, and testicular symptoms) and laboratory biomarkers. Key criteria include:
- Clinical Features : Proximal muscle pain in arms/legs, fever >38°C, and absence of neurological abnormalities .
- Biomarkers : Elevated serum creatine kinase (CK >1,500 U/L), CRP (>0.8 mg/dL), and confirmation via RT-PCR for PeVA3 RNA .
- Imaging : MRI showing high-intensity signals in affected muscles .
Best Practices : Use standardized case definitions to reduce misdiagnosis. Ensure serological testing is repeated to exclude false positives (e.g., influenza or paramyxoviruses) .
Advanced: How can researchers resolve contradictions between experimental data and computational models in hydrate dissociation studies involving Masuda's compound V?
Methodological Answer:
Discrepancies often arise from assumptions in permeability reduction models or heat transfer coefficients. Strategies include:
- Model Calibration : Adjust parameters (e.g., hydrate stability depression temperature, convective heat transfer coefficients) to align simulations with experimental gas/water production volumes and temperature profiles .
- Sensitivity Analysis : Test the impact of variables like permeability exponents (e.g., using values from 11 to 15) on dissociation dynamics .
- Benchmarking : Compare results against independent simulations (e.g., Nazridoust and Ahmadi’s FLUENT-based models) to identify systemic biases .
Basic: Which biomarkers are critical for monitoring disease progression in PeVA3 infections, and what methodological considerations ensure their accurate measurement?
Methodological Answer:
- Primary Biomarkers : CK (muscle damage), CRP (inflammation), and troponin (cardiac involvement). CK levels >1,000 U/L correlate with severe myalgia .
- Methodological Rigor :
Advanced: What strategies optimize the integration of mixed-methods data in studies on Masuda's compound V's epidemiological patterns?
Methodological Answer:
- Sequential Design : First, analyze quantitative data (e.g., CK levels, infection rates) to identify outliers. Follow with qualitative interviews to explore contextual factors (e.g., exposure to crowded environments) .
- Triangulation : Cross-validate PCR results with antibody titers and MRI findings to address false negatives .
- Data Merging : Use tools like MAXQDA to code qualitative themes (e.g., symptom severity narratives) and statistically correlate them with biomarker trends .
Basic: How should experimental protocols be designed to ensure reproducibility in hydrate dissociation experiments using Masuda's compound V?
Methodological Answer:
- Core Setup : Standardize cylindrical core dimensions (e.g., 10 cm length, 5 cm diameter) and hydrate saturation levels (70–80%) to match Masuda’s Run 4 parameters .
- Data Reporting : Include raw pressure/temperature time-series data and hydrate phase diagrams in supplementary materials .
- Replication Guidelines : Provide step-by-step dissociation protocols, including depressurization rates and thermal boundary conditions .
Advanced: How do variations in sample preparation impact the physicochemical characterization of Masuda's compound V in analytical studies?
Methodological Answer:
- Crystallization Control : Slow cooling (0.5°C/min) reduces hydrate lattice defects, improving XRD accuracy .
- Spectroscopic Artifacts : Avoid aqueous solvents in FT-IR prep to prevent hydrogen bonding interference. Use deuterated chloroform for NMR to isolate hydrate-specific peaks .
- Purity Validation : Combine HPLC (≥95% purity threshold) with mass spectrometry to detect trace degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
